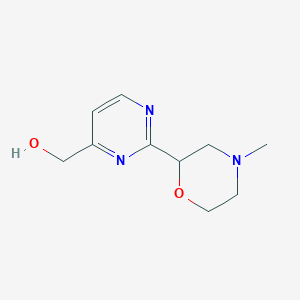

(2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol

Description

Properties

IUPAC Name |

[2-(4-methylmorpholin-2-yl)pyrimidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-13-4-5-15-9(6-13)10-11-3-2-8(7-14)12-10/h2-3,9,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWCIVKCLNJLSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)C2=NC=CC(=N2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1511239-38-5 | |

| Record name | (2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Reactions Analysis

(2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the methanol group to a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to modify the pyrimidine ring or the morpholine group.

Substitution: The methanol group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

(2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.25 g/mol. It features a pyrimidine ring substituted with a morpholine derivative and a methanol group, making it relevant in various scientific fields, particularly chemistry, biology, and medicine.

Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Converts the methanol group to aldehydes or carboxylic acids.

- Reduction : Modifies the pyrimidine or morpholine groups.

- Substitution : Allows for the incorporation of different functional groups through appropriate reagents and conditions.

These reactions are essential for developing new synthetic methodologies and exploring novel chemical entities that can be utilized in further research or industrial applications.

Biology

In biological research, this compound has been investigated for its potential enzyme inhibition and receptor binding capabilities. The interactions between the compound and biological macromolecules may lead to:

- Inhibition of specific enzymes, which can be crucial in metabolic pathways.

- Modulation of receptor activity, potentially influencing signaling pathways related to various diseases.

Case studies have shown that similar compounds can exhibit significant biological activity, leading to further exploration of their therapeutic potential.

Medicine

The compound is being explored for its therapeutic properties , particularly in drug development. Its structural characteristics suggest potential applications in:

- Developing new pharmaceuticals targeting specific diseases.

- Investigating its role as a lead compound in medicinal chemistry.

Research into its pharmacological effects is ongoing, with preliminary studies indicating promising results in modulating biological targets associated with various health conditions.

Industry

In industrial applications, this compound may be utilized in:

- The development of new materials and chemical processes.

- Manufacturing specialty chemicals that require precise structural attributes for functionality.

Data Table: Summary of Applications

| Application Area | Description | Potential Outcomes |

|---|---|---|

| Chemistry | Intermediate for complex synthesis | New synthetic methodologies |

| Biology | Enzyme inhibition & receptor binding | Insights into metabolic pathways |

| Medicine | Therapeutic potential | Development of new drugs |

| Industry | Material & chemical process development | Production of specialty chemicals |

Mechanism of Action

The mechanism of action of (2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and pyrimidine rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Structural and Functional Insights

Morpholine Derivatives Target Compound vs. Both compounds are likely to exhibit similar solubility profiles due to the morpholine ring’s oxygen atoms. Synthesis: Morpholine-containing pyrimidines are often synthesized via condensation reactions between enaminones and guanidine derivatives, as seen in related studies .

Aromatic and Heterocyclic Substituents Phenethyl Group ([2-(2-Phenylethyl)pyrimidin-4-yl]methanol): The phenethyl group introduces aromatic π-π interactions, which may enhance binding to hydrophobic pockets in proteins. However, this reduces aqueous solubility compared to morpholine derivatives . Pyridine Substituent ([2-(Pyridin-2-yl)pyrimidin-4-yl]methanol): The pyridine ring adds a basic nitrogen, enabling hydrogen bonding and coordination to metal ions, making it suitable for targeting metalloenzymes .

Electron-Withdrawing Groups Methylthio vs. Methylsulfonyl: The methylthio group (SCH₃) in (2-(Methylthio)pyrimidin-4-yl)methanol is less polar but more metabolically stable than the sulfone (SO₂CH₃) in [2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol. Sulfones are stronger electron-withdrawing groups, which can modulate reactivity in nucleophilic environments .

Biological Activity

(2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol, also known as (S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : CHNO

- SMILES : CN1CCOC(C1)C2=NC=CC(=N2)CO

- InChIKey : SCWCIVKCLNJLSD-UHFFFAOYSA-N

The structure features a pyrimidine ring and a morpholine moiety, which are known to interact with various biological macromolecules, potentially influencing enzyme activity and receptor function .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors. This binding can modulate their activity, leading to various biological effects. The compound may inhibit certain enzymatic pathways or alter receptor signaling, which is crucial in therapeutic contexts .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of pyrimidine can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 20–70 µM against various bacterial strains .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and cellular proliferation. Inhibition of DHFR can lead to cytotoxic effects in rapidly dividing cells, making this compound a candidate for further development in cancer therapy .

Research Findings

A variety of studies have explored the biological activities associated with this compound:

- Antimicrobial Activity : In vitro studies demonstrate that compounds with similar structures show promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : Certain derivatives have shown cytotoxic properties in cancer cell lines, suggesting potential applications in oncology .

- Inflammatory Diseases : The compound's mechanism may also extend to inhibiting pathways involved in inflammatory diseases, such as rheumatoid arthritis, by modulating immune responses .

Case Studies

Several case studies highlight the effectiveness of pyrimidine derivatives similar to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial efficacy against MRSA with MIC values significantly lower than traditional antibiotics. |

| Study B | Showed inhibition of DHFR with IC values in the low nanomolar range, indicating strong potential for cancer treatment applications. |

| Study C | Investigated anti-inflammatory properties in animal models, showing reduced symptoms of arthritis through modulation of immune cell activity. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Step 1 : Start with a pyrimidine precursor (e.g., 2-chloropyrimidine derivatives). Introduce the 4-methylmorpholine group via nucleophilic substitution using morpholine derivatives in anhydrous DMF or THF under reflux (70–90°C, 12–24 hours) .

- Step 2 : Install the hydroxymethyl group via oxidation (e.g., using NaBH₄ or LiAlH₄) or direct substitution with formaldehyde in basic conditions (e.g., NaOH/ethanol, 50°C, 4–6 hours) .

- Purification : Use C18 reverse-phase column chromatography (acetonitrile/water gradient) for high-purity isolation, as demonstrated in analogous pyrimidine syntheses .

- Optimization : Monitor reaction progress via LCMS (e.g., m/z 195–220 range for intermediates) . Adjust stoichiometry of reagents (e.g., N-iodosuccinimide for halogenation) to minimize by-products .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of hydrogen bonding and torsional parameters .

- Validation : Cross-validate with NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., hydroxymethyl C-O stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies can address discrepancies in biological activity data for this compound across different assay systems?

- Methodology :

- Assay Design : Compare enzymatic inhibition (e.g., kinase assays) vs. cellular viability (MTT assays). Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out assay-specific artifacts .

- Data Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers. Replicate experiments under standardized conditions (pH, temperature, solvent composition) .

Q. How can computational modeling predict the interaction of this compound with target proteins, and what are its limitations?

- Methodology :

- Docking Studies : Utilize AutoDock Vina or Schrödinger Suite to model binding poses. Focus on the pyrimidine core and morpholine group as key pharmacophores .

- MD Simulations : Run 100-ns molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess stability of predicted interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

- Limitations : Over-reliance on static crystal structures may miss conformational flexibility. Validate predictions with mutagenesis (e.g., alanine scanning of binding residues) .

Experimental Design & Data Contradictions

Q. How should researchers design experiments to distinguish between on-target and off-target effects in cellular assays?

- Methodology :

- Control Experiments : Use CRISPR knockouts or siRNA silencing of the putative target protein. Compare dose-response curves in wild-type vs. knockout cells .

- Proteomic Profiling : Perform mass spectrometry-based thermal shift assays (TSA) to identify off-target proteins with altered stability upon compound treatment .

- Case Study : If apoptosis is observed in both WT and KO cells, investigate secondary targets via chemical proteomics (e.g., affinity chromatography with compound-functionalized beads) .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

- Methodology :

- Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH, 0.1 M HCl/NaOH, UV light).

- Detection : Use UPLC-QTOF-MS with electrospray ionization (ESI) to identify degradation products (e.g., oxidation of the hydroxymethyl group to carboxylic acid) .

- Quantification : Compare peak areas in HPLC chromatograms (C18 column, acetonitrile/water + 0.1% TFA) before and after stress testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.